N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O3S and its molecular weight is 360.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their anti-tubercular activity .
Result of Action
Benzothiazole derivatives have been known to exhibit potent anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting the COX-1 enzyme . It’s plausible that N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may have similar interactions.
Cellular Effects
The cellular effects of this compound are currently unknown. Benzothiazole derivatives have been reported to exhibit a wide range of effects on cells. For example, some benzothiazole derivatives have shown to inhibit the proliferation of various cancer cell lines .
Molecular Mechanism
Benzothiazole derivatives have been reported to exert their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been reported to show changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Benzothiazole derivatives have been studied in animal models for their pharmacological effects .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzothiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzothiazole derivatives are known to be involved in various cellular processes and may be localized to specific compartments or organelles based on their interactions .
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c1-9-7-13(18-15(22)11-8-23-5-6-24-11)21(20-9)16-19-14-10(17)3-2-4-12(14)25-16/h2-4,7-8H,5-6H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARMXAUGKRBPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=COCCO2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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